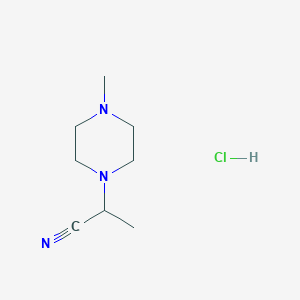
2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride
Overview
Description
2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride is a chemical compound with the CAS Number: 1221725-29-6 . It has a molecular weight of 189.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3.ClH/c1-8(7-9)11-5-3-10(2)4-6-11;/h8H,3-6H2,1-2H3;1H . This indicates that the molecule consists of a piperazine ring with a methyl group and a propanenitrile group attached .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the synthesis of other chemicals, such as in the preparation of pyridine derivatives through nucleophilic substitution reactions (Mishriky & Moustafa, 2013).
- It serves as a key synthons in the creation of a wide variety of heterocyclic substances, demonstrating significant roles in the synthesis of new compounds with potential applications in various fields (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).
Biological and Pharmacological Applications
- Compounds related to 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride have shown promising antibacterial activities and pharmacological properties, such as in the study of temafloxacin hydrochloride (Chu et al., 1991).
- Its derivatives have been found to possess antibacterial, antifungal, and anticancer activities, highlighting its potential in drug discovery and therapeutic applications (Shareef et al., 2016).
Material Science and Other Applications
- This compound and its derivatives have applications in material science, such as in the synthesis of specific polymers or as intermediates in the development of novel materials with unique properties (Jiang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-8(7-9)11-5-3-10(2)4-6-11;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLHAMGGGXIJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCN(CC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride | |
CAS RN |
1221725-29-6 | |
| Record name | 1-Piperazineacetonitrile, α,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



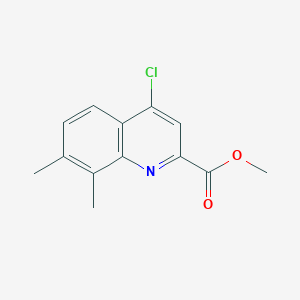
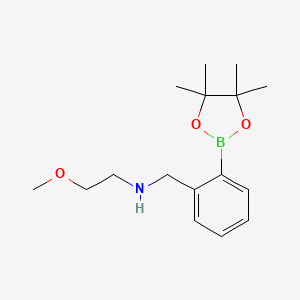
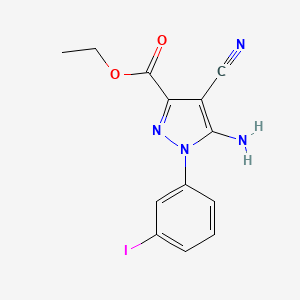

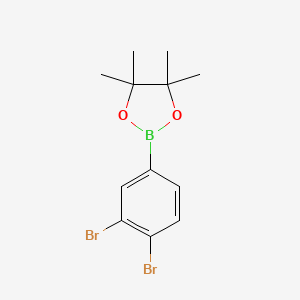
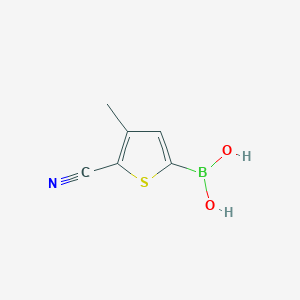
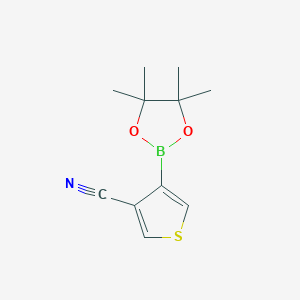
![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)



![2-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1421310.png)
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421311.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421312.png)